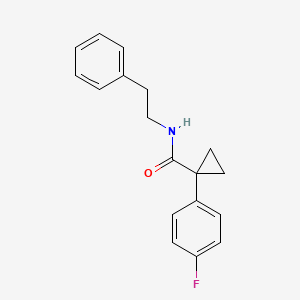
1-(4-fluorophenyl)-N-phenethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorophenyl)-N-phenethylcyclopropanecarboxamide” is a cyclopropane derivative with a fluorophenyl group and a phenethyl group attached. Cyclopropane derivatives are often used in medicinal chemistry due to their unique reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating phenethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and stability.科学的研究の応用
Synthesis Techniques and Yields : A high yield synthetic method for cyclopropanecarboxamide derivatives, specifically targeting N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been established through multi-step nucleophilic substitution reactions and ester hydrolysis, yielding a total of 48.8% (Zhou et al., 2021).
Molecular Modifications and Receptor Binding : Variations in cyclopropanecarboxamide structures, such as the replacement of phenyl groups with fluorophenyl groups, can significantly influence the binding affinity to receptors. For example, specific modifications in the structure have been found to enhance binding affinities for the NMDA receptor, highlighting the compound's potential in neurological research (Kazuta et al., 2002).
Material Properties and Stability : Polymers derived from compounds related to 1-(4-fluorophenyl)-N-phenethylcyclopropanecarboxamide showcase excellent solubility, thermal stability, and mechanical strength. These materials possess high glass transition temperatures and are suitable for creating transparent, flexible, and tough films, indicating their utility in material science (Hsiao et al., 2000).
Crystallography and Molecular Interaction : Studies on crystal structures of similar cyclopropanecarboxamides have revealed diverse hydrogen-bonding patterns, showcasing the intricate intermolecular interactions that influence the molecular conformation and stability of these compounds. Understanding these interactions is vital for their application in crystal engineering and pharmaceutical design (Lemmerer & Michael, 2008).
Biomedical Applications : Research into derivatives of cyclopropanecarboxamide demonstrates their potential in biomedical fields. For instance, studies have indicated the anti-leukemia activity of certain compounds, providing a foundation for developing novel therapeutic agents (Yang et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-8-6-15(7-9-16)18(11-12-18)17(21)20-13-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSBJSFKVYMMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

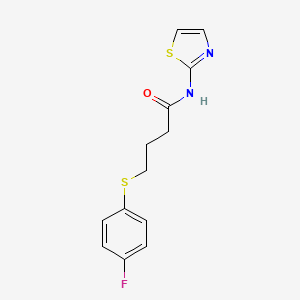

![(5-bromo-2-methylphenyl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2635219.png)
![2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B2635220.png)
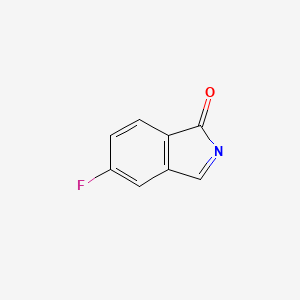
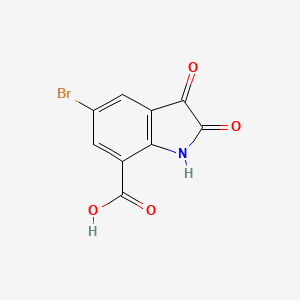
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2635229.png)
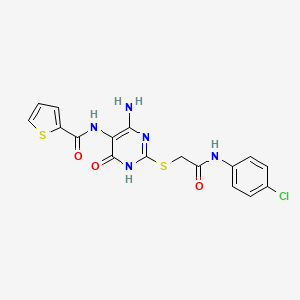
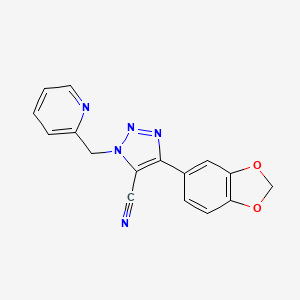
![N-(4-ethoxyphenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2635233.png)
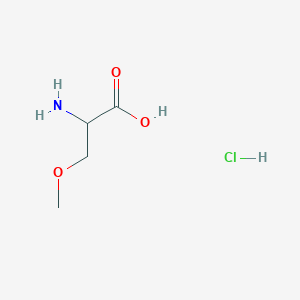
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2635235.png)
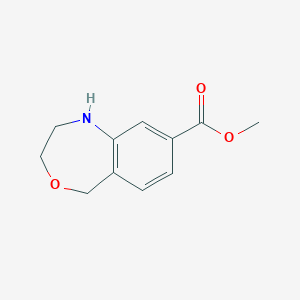
![(2-Phenyltriazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635238.png)